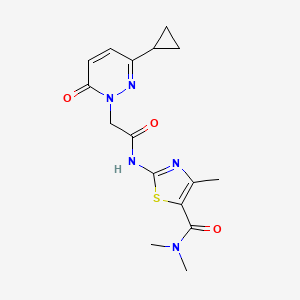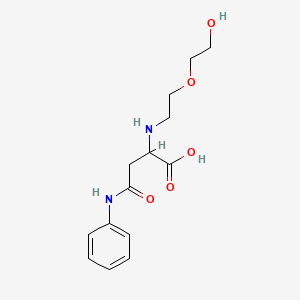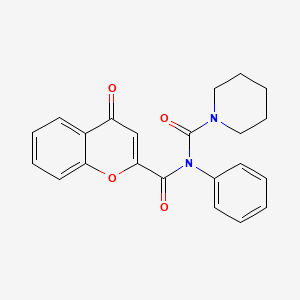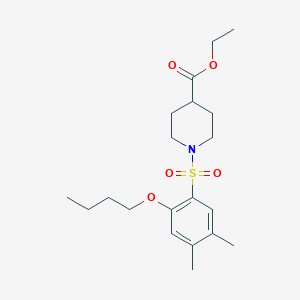
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a fascinating compound, particularly noted for its unique structure and potential applications. The presence of distinct functional groups within the molecule suggests varied reactivity and utility in different scientific fields, from pharmaceuticals to industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions, beginning with the formation of the core pyridazinone and thiazole structures.
A typical synthesis involves the cyclization of an appropriate hydrazine derivative with a keto-ester to form the pyridazinone ring.
Subsequent reactions introduce the acetamido and carboxamide functionalities. The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production might involve a large-scale application of the same synthetic routes with optimizations for yield and purity. Common methods include high-performance liquid chromatography (HPLC) for purification and high-pressure reactors for reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The presence of amide and thiazole groups allows for oxidation reactions under specific conditions, leading to oxidized derivatives.
Reduction: : Selective reduction can target the pyridazinone or amide groups.
Substitution: : Both nucleophilic and electrophilic substitutions are possible at different positions on the molecule.
Common Reagents and Conditions
Typical reagents include strong acids/bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products
Oxidized, reduced, or substituted derivatives of the original compound, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
Utilized as a building block for creating more complex molecules in organic synthesis.
Biology
Medicine
Possibilities in drug design, particularly in targeting specific biological pathways owing to its unique structure.
Industry
Uses in creating specialized polymers or as a component in material science due to its stability and reactivity.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism would depend on the specific application but generally involves interaction with biological macromolecules such as enzymes or receptors.
The compound could act as an inhibitor or activator, depending on the target pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopropyl-6-oxopyridazinone derivatives
Thiazole-based amides
Acetamido compounds
Uniqueness
Its unique combination of functional groups and structure provides distinct reactivity patterns not seen in other compounds.
Comparatively, it might offer higher specificity in biological applications or more robust properties in industrial uses.
So, what do you think? Did this satisfy your curiosity, or are you left craving more chemistry?
Propriétés
IUPAC Name |
2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-9-14(15(24)20(2)3)25-16(17-9)18-12(22)8-21-13(23)7-6-11(19-21)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFBGAXAFFWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)


![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)

![ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2943750.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)



![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)
![4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide](/img/structure/B2943760.png)

![N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2943762.png)
